molecular formula C19H18 B1355602 (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene CAS No. 4916-74-9

(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene

Cat. No.: B1355602
CAS No.: 4916-74-9
M. Wt: 246.3 g/mol
InChI Key: AHYOOLJNGSEKQO-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene is an organic compound with the molecular formula C₁₉H₁₈ It is a derivative of cyclopentadiene, featuring a phenyl group and two methyl groups attached to the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene typically involves the cyclopentadiene ring formation followed by the introduction of phenyl and methyl groups. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadiene ring. The phenyl and methyl groups can be introduced through subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogens, nitro groups, or other functional groups .

Scientific Research Applications

(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-2,3-diphenylcyclopenta-1,3-diene
  • 1,4-Dimethyl-2,3-diphenylcyclopentadiene
  • 2,4-Dimethyl-5-phenylcyclopenta-1,3-diene

Uniqueness

(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2,4-dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18/c1-14-13-15(2)19(17-11-7-4-8-12-17)18(14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYOOLJNGSEKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1)C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496250
Record name 1,1'-(3,5-Dimethylcyclopenta-2,5-diene-1,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4916-74-9
Record name 1,1'-(3,5-Dimethylcyclopenta-2,5-diene-1,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene
Reactant of Route 2
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene
Reactant of Route 3
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene
Reactant of Route 4
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene
Reactant of Route 5
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene
Reactant of Route 6
(2,4-Dimethyl-5-phenylcyclopenta-1,4-dien-1-YL)benzene

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